Home > Products > Screening Compounds P35313 > Rheb inhibitor NR1
Rheb inhibitor NR1 - 2216763-38-9

Rheb inhibitor NR1

Catalog Number: EVT-277785
CAS Number: 2216763-38-9
Molecular Formula: C25H19BrCl2N2O3S
Molecular Weight: 578.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rheb is a small GTPase protein belonging to the Ras superfamily. [, , , , ] It plays a crucial role in regulating cell growth, proliferation, and survival by acting as a key activator of mTORC1 (mechanistic target of rapamycin complex 1). [, , , ] Rheb is localized to the lysosomal membrane through farnesylation, a post-translational modification that is essential for its activity. [, , , , ]

Farnesyltransferase Inhibitors (FTIs)

Compound Description: Farnesyltransferase inhibitors (FTIs) are a class of drugs that inhibit the enzyme farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to proteins, a process known as farnesylation. Farnesylation is crucial for the proper localization and function of several proteins, including Rheb []. By inhibiting farnesyltransferase, FTIs prevent the farnesylation of Rheb, ultimately leading to its inactivation and subsequent inhibition of the mTORC1 pathway [, , , , , ].

Relevance: FTIs are indirectly related to "Rheb inhibitor NR1" through their action on Rheb. While not directly interacting with Rheb, FTIs disrupt Rheb's function by preventing its farnesylation, a necessary modification for Rheb's activation of mTORC1. Several FTIs, including Lonafarnib (SCH66336) and Tipifarnib, are specifically mentioned in the provided papers for their ability to inhibit Rheb farnesylation and downstream mTORC1 signaling [, , , , ].

Lonafarnib (SCH66336)

Compound Description: Lonafarnib (SCH66336) is a specific farnesyltransferase inhibitor (FTI) []. Research has shown that Lonafarnib effectively inhibits the farnesylation of Rheb in cell cultures, preventing its activation and downstream signaling through the mTOR pathway []. Notably, Lonafarnib did not exhibit inhibitory effects on the phosphorylation of ERK or AKT, indicating its specific action on Rheb and the mTOR pathway [].

Relevance: Lonafarnib is structurally related to "Rheb inhibitor NR1" through its indirect inhibition of Rheb. By preventing farnesylation, Lonafarnib disrupts Rheb's ability to activate mTORC1, making it an indirect inhibitor of Rheb function [, ].

Tipifarnib

Compound Description: Tipifarnib is another example of a farnesyltransferase inhibitor (FTI). Studies have revealed that Tipifarnib effectively inhibits Rheb prenylation, leading to the inhibition of mTOR signaling []. This inhibition of Rheb function by Tipifarnib subsequently leads to the upregulation of Bax and Puma, proteins involved in apoptosis, specifically in acute myelogenous leukemia cells [].

Relevance: Similar to Lonafarnib, Tipifarnib exhibits structural relevance to "Rheb inhibitor NR1" through its indirect inhibition of Rheb. By preventing Rheb prenylation, Tipifarnib hinders Rheb's activation and downstream mTOR signaling [].

Rapamycin

Compound Description: Rapamycin is a well-known inhibitor of mTORC1. It forms a complex with FKBP12, which then binds to mTORC1, allosterically inhibiting its activity [].

Relevance: While Rapamycin does not directly interact with Rheb, it is relevant to "Rheb inhibitor NR1" due to its role in the same signaling pathway. Rheb functions as an activator of mTORC1, and Rapamycin's inhibition of mTORC1 ultimately counteracts the effects of Rheb [, ]. Additionally, some studies suggest that rapamycin treatment might not completely block all the downstream effects of certain Rheb mutants, implying potential mTORC1-independent functions of Rheb [].

Deltasonamide 1

Compound Description: Deltasonamide 1 is a novel inhibitor that targets the interaction between Rheb and its chaperone protein, PDEδ []. By disrupting this interaction, Deltasonamide 1 prevents proper Rheb localization and function, ultimately leading to reduced mTORC1 activation [].

Relevance: Deltasonamide 1 exhibits a more direct structural relationship with "Rheb inhibitor NR1" by specifically interfering with Rheb's interaction with PDEδ []. This disruption prevents Rheb from effectively activating mTORC1.

Synthesis Analysis

The synthesis of Rheb inhibitor NR1 involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary, general methods for synthesizing small molecule inhibitors often include:

  • Initial Reaction Conditions: Utilizing standard organic synthesis techniques such as coupling reactions, where various functional groups are combined under controlled conditions.
  • Purification Steps: Following synthesis, purification techniques like chromatography are employed to isolate the desired product from by-products and unreacted materials.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Technical details regarding the exact synthetic pathway for Rheb inhibitor NR1 remain limited in publicly available literature, likely due to proprietary interests .

Molecular Structure Analysis

The molecular structure of Rheb inhibitor NR1 can be described as follows:

  • Molecular Formula: C25H19BrCl2N2O3SC_{25}H_{19}BrCl_{2}N_{2}O_{3}S
  • Molecular Weight: 578.3 g/mol
  • Structural Features: The compound features a complex arrangement that includes halogen atoms (bromine and chlorine), which are typically involved in enhancing binding affinity to target proteins.

The three-dimensional structure can be modeled using cheminformatics tools, providing insights into how it interacts with the Rheb protein at the molecular level .

Chemical Reactions Analysis

Rheb inhibitor NR1 primarily functions through its interaction with the Rheb protein. The key chemical reactions involved include:

  • Binding Reaction: Rheb inhibitor NR1 binds to the switch II domain of Rheb, effectively blocking its ability to activate mTORC1.
  • Inhibition Mechanism: This binding prevents the phosphorylation activity of mTORC1 on downstream targets such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1.

The technical details surrounding these interactions highlight the specificity of NR1 in inhibiting mTORC1 signaling without affecting mTORC2 activity, which is crucial for minimizing side effects associated with broader mTOR inhibition .

Mechanism of Action

The mechanism of action for Rheb inhibitor NR1 revolves around its selective inhibition of mTORC1 signaling pathways:

  • Direct Binding: The compound directly binds to Rheb in a specific domain, preventing its interaction with mTORC1.
  • Impact on Phosphorylation: Inhibition leads to decreased phosphorylation of downstream targets like T389pS6K1 while increasing S473pAKT phosphorylation in a dose-dependent manner.
  • Selectivity: Unlike other inhibitors that may indiscriminately affect both mTOR complexes, NR1's selectivity aims to reduce potential side effects associated with mTORC2 inhibition .
Physical and Chemical Properties Analysis

Rheb inhibitor NR1 exhibits several notable physical and chemical properties:

  • Purity: The compound has a reported purity level of 99.46%, indicating high quality suitable for research applications.
  • Storage Conditions: Recommended storage at -20°C for long-term stability (up to three years) or at 4°C for shorter durations (up to two years).
  • Solubility: Specific solubility data is not provided, but small molecule inhibitors generally exhibit varying solubility profiles depending on their chemical structure.

These properties make it suitable for laboratory research focused on cancer biology and metabolic disorders related to mTOR signaling pathways .

Applications

Rheb inhibitor NR1 has several scientific applications:

  • Cancer Research: Given its role in inhibiting mTORC1, it is valuable in studies exploring cancer cell growth and survival mechanisms.
  • Metabolic Studies: Researchers utilize this compound to investigate metabolic disorders where mTOR signaling plays a critical role.
  • Drug Development: The specificity of NR1 makes it a candidate for developing new therapeutic agents targeting diseases linked with dysregulated mTOR signaling.

Properties

CAS Number

2216763-38-9

Product Name

Rheb inhibitor NR1

IUPAC Name

4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid

Molecular Formula

C25H19BrCl2N2O3S

Molecular Weight

578.3 g/mol

InChI

InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33)

InChI Key

MJYFVDNMTKLGTH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

NR1; NR-1; NR 1

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.